![molecular formula C14H10FNO4 B1393765 2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261970-42-6](/img/structure/B1393765.png)

2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

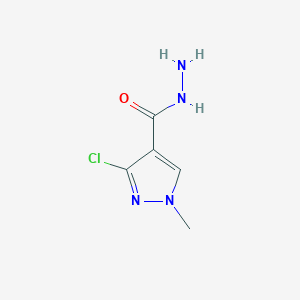

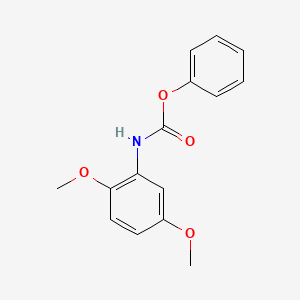

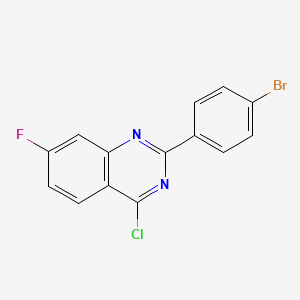

The compound “2’-Fluoro-4’-methyl-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” is a biphenyl derivative. Biphenyl compounds are characterized by two benzene rings connected by a single bond . This compound has additional functional groups: a fluoro group at the 2’ position, a methyl group at the 4’ position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the biphenyl core with the aforementioned functional groups attached at the specified positions. The presence of these groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, biphenyl compounds in general can undergo various reactions. For example, they can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive .Scientific Research Applications

Cancer Treatment

This compound may be used in the synthesis of molecules for boron neutron capture therapy (BNCT), a type of radiation therapy for treating cancer. BNCT relies on boron-containing compounds that preferentially accumulate in tumor cells .

Drug Transport Polymers

The compound could be involved in creating feedback control drug transport polymers . These polymers can release drugs in response to specific physiological conditions, which is particularly useful in targeted cancer therapies .

Antimycobacterial Agents

Structurally similar compounds have shown promise as antimycobacterial agents that interfere with iron homeostasis, which is crucial for the survival of mycobacteria .

Enzymatic Synthesis

Compounds with similar structures have been synthesized enzymatically for their potential antiviral activities, suggesting that our compound could also be explored for such applications .

Synthesis of Functional Intermediates

It may serve as an intermediate in the synthesis of other functional biphenyl compounds, which have diverse applications in pharmaceuticals and materials science .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(2-fluoro-4-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTQUDUAOZOQTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689213 |

Source

|

| Record name | 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1261970-42-6 |

Source

|

| Record name | 2'-Fluoro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)